2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1311317-52-8
VCID: VC3387933
InChI: InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
SMILES: CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F
Molecular Formula: C10H9FO5S
Molecular Weight: 260.24 g/mol

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

CAS No.: 1311317-52-8

Cat. No.: VC3387933

Molecular Formula: C10H9FO5S

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid - 1311317-52-8

Specification

CAS No. 1311317-52-8
Molecular Formula C10H9FO5S
Molecular Weight 260.24 g/mol
IUPAC Name 2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid
Standard InChI InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Standard InChI Key FIZDULYEXVJKPG-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F
Canonical SMILES CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F

Introduction

Chemical Identity and Structure

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is an organofluorine compound characterized by a benzene ring substituted with an acetyl group, a fluorine atom, and a sulfonyl group connected to an acetic acid moiety . This particular arrangement of functional groups contributes to its unique chemical properties and potential applications in various fields.

Identification Parameters

The compound can be uniquely identified through several standardized parameters as detailed in the following table:

ParameterValue
CAS Number1311317-52-8
IUPAC Name2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid
Alternative NameAcetic acid, 2-[(4-acetyl-3-fluorophenyl)sulfonyl]-
Molecular FormulaC₁₀H₉FO₅S
Molecular Weight260.24 g/mol
PubChem CID54593413
MDL NumberMFCD18917275
Notation TypeRepresentation
SMILESCC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F
Standard InChIInChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
InChI KeyFIZDULYEXVJKPG-UHFFFAOYSA-N

These representations allow computational chemists and researchers to analyze the compound's structure using various molecular modeling and chemical database software .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is essential for its applications in research and development processes.

Physical Properties

The physical state and characteristics of this compound are important considerations for handling, storage, and experimental design:

PropertyDescription
Physical StateSolid powder at room temperature
AppearancePowder
Storage ConditionsRoom temperature
SolubilityExpected to be soluble in polar organic solvents (based on structure)

These physical properties influence how the compound can be handled in laboratory settings and incorporated into various experimental protocols .

Chemical Properties

The chemical behavior of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is largely determined by its functional groups:

  • The carboxylic acid group (-COOH) contributes acidic properties and can participate in esterification and amidation reactions.

  • The sulfonyl group (-SO₂-) acts as an electron-withdrawing group, affecting the reactivity of adjacent functional groups.

  • The acetyl group (CH₃CO-) provides a reactive carbonyl center for various transformations.

  • The fluorine substituent enhances metabolic stability and modifies the electronic properties of the aromatic ring.

These functional groups collectively determine the compound's reactivity patterns, making it potentially valuable as a versatile building block in organic synthesis .

SupplierProduct CodePackage SizePrice (as of April 2025)
Cymit Quimica3D-LCC3175250 mg477.00 €
Cymit Quimica3D-LCC31752500 mg1,196.00 €
American ElementsOMXX-291774-01Not specifiedNot disclosed
Changzhou Hopschain Chemical Co., Ltd.Not specifiedNot specifiedNot disclosed

This pricing structure indicates that the compound is primarily marketed for research purposes rather than bulk industrial applications .

Structure-Activity Relationships

Studies on related compounds provide some insight into how structural modifications might affect the properties and activities of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid.

Influence of Fluorine Substitution

The presence of fluorine at the meta position relative to the sulfonyl group appears to be significant for biological activity in related compounds. Research on analogous structures has demonstrated that:

  • The fluorine atom contributes to metabolic stability

  • Substitution of fluorine with other functional groups can significantly alter biological activity

  • The position of fluorine on the aromatic ring plays a crucial role in determining biological properties

These findings suggest that the specific arrangement of functional groups in 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid would likely influence its potential applications in biological systems.

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